4-Fluorobenzamidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluorobenzamidine and related compounds often involves nucleophilic ring-opening reactions of epoxypiperidines with a series of amines, leading to products like 4-fluorobenzyltrozamicol through efficient one-step processes without the need for chromatographic separation (Scheunemann et al., 2011). Another approach includes the automated synthesis of related compounds, demonstrating the feasibility of rapid, high-yield production methods (Hayashi et al., 2012).
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzamidine derivatives has been explored through various techniques, including crystal X-ray diffraction. One such study presented the synthesis, crystal structure, vibrational properties, and quantum chemical calculations of a compound with a benzamide moiety attached to a thiourea nucleus, providing insights into its planarity and conformational space (Saeed et al., 2010).
Chemical Reactions and Properties
Investigations into the chemical reactions of 4-Fluorobenzamidine include the study of C−H···F interactions in crystalline structures, revealing the weak acceptor capabilities of the C−F group and its implications for intermolecular interactions (Thalladi et al., 1998). Another example is the formal [4+2] cycloaddition reaction with maleic anhydride, leading to fluorescent 1-amino-2,3-naphthalic anhydrides, demonstrating the compound's versatility in synthesizing fluorescent materials (Lu et al., 2022).
Physical Properties Analysis
The physical properties of 4-Fluorobenzamidine derivatives, such as solubility, melting points, and boiling points, are crucial for their application in various domains. These properties are often determined through the synthesis and characterization processes, where the influence of different substituents on these physical parameters is assessed.
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents, stability under different conditions, and the potential for further functionalization, are essential for understanding the versatility and applicability of 4-Fluorobenzamidine. Studies on derivatives like ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate offer insights into the antimicrobial activities and potential pharmaceutical applications of these compounds (Kumar et al., 2016).
Scientific Research Applications
DNA Research : It is used for dsDNA-triggered energy transfer processes and luminescent probing of specific A/T sequences in DNA (Vázquez, Sánchez, Mascareñas, & Vázquez, 2010).
Medical Imaging : 4-Fluorobenzamidine is a potential candidate for use in PET (Positron Emission Tomography) imaging of tissues containing sigma receptors, such as lungs, kidneys, heart, brain, and spleen (Dence, John, Bowen, & Welch, 1997). Additionally, it shows high affinity for serotonin-5HT2-receptors and marked selectivity for these receptors in brain tissue, making it a promising tracer for PET (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).
Anticancer Research : Its potential antimutagenic properties and high antioxidant activity make it useful in anticancer studies (Hussin, Ismail, Alzahrani, & El-Sayed, 2014).
Analytical Chemistry : As a fluorogenic reagent, 4-Fluorobenzamidine is favorable for the rapid and simple fluorometric determination of reducing carbohydrates at low concentrations (Kai, Tamura, Yamaguchi, & Ohkura, 1985).
Leukemia Treatment : A derivative, Bithienyl Fluorobenzamidine (BFB), shows potential as a therapeutic candidate against acute myeloid leukemia through cell cycle arrest, apoptosis induction, and Akt pathway modulation (Algharib, Shanab, Abdel-Ghaffar, Ismail, & Mohamed, 2022).
Corrosion Inhibition and Biocide : It acts as an eco-friendly corrosion inhibitor and biocide agent, offering significant protection against corrosion of carbon steel and microbial influenced corrosion (Abousalem, Ismail, & Fouda, 2019).
Colorectal Cancer Research : BFB also shows antitumor activity against colorectal cancer induced in rats, without causing hepato- or nephro-toxicity (Abdel-Rasol, El-beih, Yahya, Ismail, & El-Sayed, 2019).
Safety And Hazards
4-Fluorobenzamidine Hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
4-fluorobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTGTIZRQZOYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401657 | |
Record name | 4-Fluorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzamidine | |
CAS RN |
2339-59-5 | |
Record name | 4-Fluorobenzamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2339-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorobenzamidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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